molecular formula C16H20N4O3S B2860024 N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888440-91-3

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2860024
CAS No.: 888440-91-3
M. Wt: 348.42
InChI Key: DDMKCQVYHFPIFC-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic pyrimidinone derivative characterized by a dihydropyrimidinone core substituted with a 4-ethoxybenzamide group at position 5, a propylthio chain at position 2, and an amino group at position 2. Its synthesis involves coupling intermediates such as S-substituted N-(4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl) derivatives with benzamide groups, followed by purification via column chromatography .

Properties

IUPAC Name

N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-9-24-16-19-13(17)12(15(22)20-16)18-14(21)10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9H2,1-2H3,(H,18,21)(H3,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMKCQVYHFPIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The target compound features a 1,6-dihydropyrimidine core substituted at positions 2, 4, 5, and 6. Critical functional groups include:

  • 4-Ethoxybenzamide at position 5
  • Propylthio group at position 2
  • Amino group at position 4
  • Keto group at position 6

These groups necessitate sequential or convergent synthetic strategies to ensure regioselectivity and yield optimization.

Preparation Methodologies

Stepwise Synthesis via Pyrimidine Ring Formation

This method involves constructing the pyrimidine core followed by functionalization.

Pyrimidine Core Synthesis

A thiourea-based cyclocondensation reaction forms the 2-thioxo-1,2,3,4-tetrahydropyrimidine intermediate. For example:

  • Reactants : Ethyl acetoacetate, thiourea, and propyl bromide.
  • Conditions : Reflux in ethanol with hydrochloric acid (HCl) as a catalyst at 80°C for 8 hours.
  • Mechanism : Acid-catalyzed cyclization followed by alkylation with propyl bromide to introduce the propylthio group.

Key Data :

Step Reagents Temperature Time Yield
Cyclization HCl/EtOH 80°C 8 h 72%
Alkylation Propyl bromide 60°C 4 h 65%

One-Pot Multicomponent Reaction (MCR)

A modified Biginelli reaction enables simultaneous assembly of the pyrimidine ring and side chains.

Reaction Components
  • Urea : Provides N-atoms for the pyrimidine ring.
  • Ethyl 3-ketohexanoate : Serves as the β-keto ester.
  • 4-Ethoxybenzamide : Pre-formed or generated in situ.
Optimized Conditions
Parameter Value
Catalyst p-Toluenesulfonic acid (p-TSA)
Solvent Ethanol
Temperature 70°C
Time 6 h
Yield 58%

Advantages : Reduced purification steps.
Limitations : Lower yield due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

This modern approach uses resin-bound intermediates for sequential functionalization.

Stepwise Protocol
  • Resin Functionalization : Wang resin loaded with Fmoc-protected aminopyrimidine.
  • Propylthio Introduction : Treatment with propane-1-thiol and diisopropylcarbodiimide (DIC).
  • 4-Ethoxybenzamide Coupling : EDC/HOBt-mediated acylation.
  • Cleavage : Trifluoroacetic acid (TFA) in DCM releases the final product.

Yield : 81% after HPLC purification.

Comparative Analysis of Methods

Yield and Scalability

Method Yield Scalability Cost
Stepwise 65% Industrial Moderate
MCR 58% Lab-scale Low
Solid-Phase 81% High-throughput High

Critical Challenges

  • Regioselectivity : Competing alkylation at N1 vs. N3 positions in stepwise synthesis.
  • Purification : MCR requires chromatography due to byproducts.
  • Solvent Waste : Ethanol and DCM usage raises environmental concerns.

Industrial-Scale Optimization

The patent CN102675143A highlights sodium hydroxide-mediated ethoxylation under mild conditions (40–80°C, 1–6 h), achieving 89% yield for analogous benzamide derivatives. Adapting this to the target compound involves:

  • Replacing salicylic amide with 4-aminopyrimidine.
  • Ethyl sulfate as the ethoxylation agent.

Optimized Parameters :

  • Temperature: 65°C
  • Reaction time: 4 h
  • NaOH concentration: 10% (w/w)

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer or antiviral agent due to its ability to interact with biological macromolecules.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the amino and propylthio groups allows for specific interactions with biological macromolecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrimidinone and thioether-containing molecules. Key comparisons are outlined below:

Structural Analogues

Compound Name Molecular Formula Key Structural Features Biological Activity References
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide C₁₆H₂₀N₄O₃S - 4-Ethoxybenzamide substituent
- Propylthio group at position 2
- Amino group at position 4
Under investigation; hypothesized to interact with nucleotide-binding enzymes
6-Oxo-4-propyl-2-(propylthio)-1,6-dihydropyrimidine-5-carbonitrile C₁₁H₁₅N₃OS - Carbonitrile group at position 5
- Propylthio and propyl substituents
Crystallographically characterized; no reported bioactivity
Ticagrelor (Brilinta®) C₂₃H₂₈F₂N₆O₄S - Cyclopentyltriazolopyrimidine core
- Propylthio group
- P2Y₁₂ ADP-receptor antagonist
FDA-approved antiplatelet agent
N-Cyclopentyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide C₂₀H₂₅N₃O₃ - p-Tolyl substituent
- Cyclopentyl-propanamide chain
Structural data reported; activity uncharacterized

Key Structural and Functional Insights

Role of the Propylthio Group :
The propylthio substituent at position 2 is a conserved feature in ticagrelor and the target compound. In ticagrelor, this group contributes to P2Y₁₂ receptor binding via hydrophobic interactions . Computational modeling suggests that the propylthio chain in the target compound may similarly enhance binding to nucleotide-binding pockets, though experimental validation is pending .

This difference likely impacts solubility and electronic properties. Ticagrelor’s triazolopyrimidine core incorporates a fluorophenylcyclopropylamine group, enabling irreversible receptor antagonism, a mechanism absent in the target compound .

Amino Group at Position 4: The amino group in the target compound may mimic adenine’s exocyclic amine in ATP, suggesting possible kinase or dehydrogenase inhibition. This feature is absent in ticagrelor and the p-tolyl derivative from .

Biological Activity

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name: This compound . Its molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S with a molecular weight of approximately 342.39 g/mol. The presence of the dihydropyrimidine ring and the ethoxybenzamide moiety suggests that it may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar compounds exhibit antibacterial and antifungal properties. The presence of the propylthio group may enhance its membrane permeability, allowing it to exert its effects on microbial cells.
  • Anticancer Properties : Research has suggested that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. This selectivity is often linked to their ability to induce apoptosis in tumor cells while sparing normal cells.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits CDK activity
CytotoxicitySelective toxicity against tumor cells

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related compound in vitro against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound demonstrated an IC50 value of 20 µM for MCF7 cells, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of derivatives containing the propylthio group was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacterial strains, suggesting promising antibacterial properties.

Q & A

Q. Optimization Tips :

  • Control pH and temperature to prevent side reactions (e.g., hydrolysis of the thioether group) .
  • Use anhydrous solvents to improve yields in amidation steps .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal reaction conditions and intermediates. For example:

  • Transition state analysis : Identify energy barriers for key steps like cyclocondensation or thioether formation .
  • Solvent effects : Simulate solvent interactions (e.g., DMF vs. DCM) to enhance reaction efficiency .
  • Machine learning : Train models on analogous pyrimidinone syntheses to predict yields and side products .

Case Study :
The ICReDD framework integrates computational and experimental data to design reactions, reducing trial-and-error by 50% in similar compounds .

Basic: What characterization techniques are essential for confirming its structure?

Methodological Answer:
A multi-technique approach is critical:

Technique Key Data Purpose Reference
1H/13C NMR Chemical shifts for NH₂, propylthio, ethoxyConfirm substitution patterns
IR Spectroscopy Peaks at ~1670 cm⁻¹ (C=O), ~3350 cm⁻¹ (NH₂)Identify functional groups
Mass Spectrometry Molecular ion ([M+H]+) matching C₁₆H₁₉N₃O₃SVerify molecular weight
X-ray Diffraction Crystal packing and bond lengthsResolve stereochemical ambiguities

Note : Elemental analysis (C, H, N, S) is recommended for purity validation .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. saline) .
  • Structural analogs : Compare with derivatives (e.g., 4-chloro or trifluoromethyl substitutions) to isolate substituent effects .
  • Metabolic stability : Test in liver microsomes to assess if rapid degradation skews in vitro results .

Recommendation :
Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., enzymatic vs. cell-based) .

Basic: What are its potential therapeutic targets based on structural analogs?

Methodological Answer:
Analogous pyrimidinone derivatives exhibit:

Analog Activity Mechanism Reference
4-Chlorobenzamide derivatives Anticancer (DNA intercalation)Topoisomerase inhibition
Trifluoromethyl-substituted analogs Antimicrobial (Gram+)Membrane disruption
Pyrido[2,3-d]pyrimidinones Anti-inflammatoryCOX-2 inhibition

Hypothesis : The propylthio group may enhance lipophilicity, improving cell membrane penetration .

Advanced: What strategies enhance pharmacokinetics through structural modification?

Methodological Answer:

  • Prodrug design : Replace ethoxy with phosphate esters to improve aqueous solubility .
  • Metabolic blocking : Introduce fluorine at the 4-position of the benzamide to reduce CYP450-mediated oxidation .
  • Bioisosteres : Substitute propylthio with sulfoxide/sulfone to modulate polarity and half-life .

Validation : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma levels .

Basic: What are key considerations in experimental design for initial bioactivity assays?

Methodological Answer:

  • Dose range : Test 0.1–100 µM based on pyrimidinone analogs .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle (DMSO) controls .
  • Replicates : Use n ≥ 3 to account for biological variability .
  • Safety : Follow chemical hygiene protocols (e.g., fume hoods for solvent handling) .

Advanced: How to analyze reaction mechanisms using kinetic and spectroscopic data?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., amidation vs. cyclization) .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways in acidic/basic conditions .
  • DFT calculations : Map potential energy surfaces to validate proposed intermediates .

Case Study : Kinetic isotope effects (KIE) revealed that thioether formation proceeds via an SN2 mechanism in analogous syntheses .

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